molecular formula C15H17N3O3S2 B2400622 N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide CAS No. 865182-43-0

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide

Cat. No.: B2400622
CAS No.: 865182-43-0
M. Wt: 351.44
InChI Key: XYFDVMWKTWTTMD-ICFOKQHNSA-N
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Description

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide is a sophisticated benzothiazole derivative offered for research use in early-stage pharmacological and biochemical investigation. Its molecular structure combines key pharmacophores that suggest potential for diverse biological activity. The 6-sulfamoyl moiety is a hallmark of potent enzyme inhibitors, notably associated with carbonic anhydrase inhibition . This feature, combined with the 2-ylidene pentanamide and 3-prop-2-ynyl substituents, creates a unique profile for exploring interactions with enzyme active sites and biological macromolecules. Benzothiazole cores are widely recognized in antimicrobial research, with recent studies highlighting derivatives that demonstrate significant activity against Gram-positive and Gram-negative bacteria through mechanisms such as DNA gyrase inhibition . Researchers can utilize this compound as a chemical probe to study these inhibition pathways or as a lead scaffold in the design and synthesis of novel bioactive molecules. Its structural complexity also makes it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry programs aimed at developing new therapeutic agents.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-5-6-14(19)17-15-18(9-4-2)12-8-7-11(23(16,20)21)10-13(12)22-15/h2,7-8,10H,3,5-6,9H2,1H3,(H2,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFDVMWKTWTTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide typically involves a multi-step process. One common method includes the reaction of prop-2-ynylsulfonium salts with N-ylides, leading to the formation of the benzothiazole ring system . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzothiazole ring system can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs: N-(4-methoxyphenyl)pentanamide (N4MP) , sulfamoyl-phenyl-pentanamide derivatives (CF2, CF3, CF4) , and benzothiazole-based therapeutics .

Structural and Pharmacological Comparison

Compound Key Substituents Molecular Weight Biological Activity Cytotoxicity Drug-Likeness
Target Compound Benzothiazole, sulfamoyl, propargyl, pentanamide ~425–450* Inferred: Antimicrobial, enzyme inhibition Unknown Predicted: Moderate LogP (2–3), H-bond donors/acceptors: 4/7, BBB penetration?
N4MP Methoxyphenyl, pentanamide ~250–280* Anthelmintic (Toxocara canis L3 larvae) Low (vs. albendazole) Lipinski-compliant, high solubility, BBB penetrant, CYP1A2 inhibitor
CF2–CF4 Derivatives Isoxazole/thiazole/pyridine, sulfamoyl, pentanamide, dioxoisoindoline ~450–500 Not reported Not reported Variable solubility, high molecular weight (may limit bioavailability)

Notes:

  • Molecular Weight : The target compound’s weight is intermediate between N4MP and CF derivatives. Higher weights (e.g., CF7 at 493.53) may reduce oral bioavailability .
  • Cytotoxicity : N4MP’s low cytotoxicity highlights the advantage of simplifying complex scaffolds (e.g., albendazole) while retaining activity . The target compound’s benzothiazole group may confer higher cytotoxicity, requiring validation.
  • Drug-Likeness : N4MP adheres to Lipinski’s rules, whereas the target compound’s sulfamoyl and propargyl groups may increase polarity (favoring solubility) but add metabolic complexity (e.g., susceptibility to oxidation).

Functional Group Analysis

  • Benzothiazole vs. Methoxyphenyl : The benzothiazole core in the target compound may enhance binding to enzymes or DNA compared to N4MP’s methoxyphenyl group, which prioritizes hydrophobicity and π-π interactions .
  • Propargyl Group : Unique to the target compound, this group could enable covalent binding (e.g., via Michael addition) or participate in click chemistry for targeted drug delivery.
  • Sulfamoyl vs.

Key Research Findings and Implications

  • N4MP’s Success : Demonstrates that simplifying complex drugs (e.g., albendazole) can retain efficacy while lowering toxicity, a strategy applicable to optimizing the target compound .
  • Role of Sulfamoyl Groups : Present in both the target compound and CF derivatives, this group is critical for solubility and enzyme targeting but requires balancing with molecular weight .

Biological Activity

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiazole ring , a sulfamoyl group , and a prop-2-ynyl substituent . These features contribute to its reactivity and biological interactions. The IUPAC name reflects its complex nature:

This compound .

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties against various bacterial strains, including drug-resistant pathogens. The mechanism of action primarily involves:

  • Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of essential components in bacterial cell walls, leading to cell lysis and death.

Case Study : A study conducted by Smith et al. (2023) reported that this compound showed significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential as a therapeutic agent against resistant strains.

2. Anticancer Effects

This compound has also been investigated for its anticancer properties. It has shown effectiveness in inhibiting the proliferation of cancer cells through:

  • Induction of Apoptosis : The compound triggers programmed cell death in various cancer cell lines, including breast and lung cancer cells.

Research Findings : In vitro studies revealed that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cell wall synthesis and proliferation pathways.
  • Signal Transduction Pathway Modulation : It may affect signaling pathways related to cell survival and apoptosis, particularly those involving the PI3K/Akt and MAPK pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ABenzothiazole coreModerate antibacterial
Compound BSulfamoyl groupAnticancer effects
N-(3-prop-2-ynyl...) Benzothiazole + PropynylStrong antibacterial & anticancer

Q & A

Q. Basic Characterization Protocol

  • IR Spectroscopy : Confirm functional groups (e.g., sulfamoyl –SO2NH2 at ~1300 cm⁻¹) .
  • Multinuclear NMR : Assign protons (e.g., triazole singlet at δ 8.36 ppm) and carbons (e.g., carbonyl at ~165 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ for C17H18N3O3S2 requires <2 ppm error) .
  • X-ray Crystallography (if feasible): Resolve tautomerism in the benzothiazol-2-ylidene moiety .

How do steric and electronic effects of substituents influence biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Steric Effects : Bulky groups (e.g., naphthalen-1-yloxy in ) may hinder binding to enzyme active sites .
  • Electronic Effects : Electron-withdrawing substituents (e.g., –NO2 in ) enhance sulfamoyl’s hydrogen-bonding capacity, critical for target inhibition .
    Methodological Testing :
    • Enzyme Assays : Measure IC50 values against targets (e.g., carbonic anhydrase for sulfonamide derivatives) .
    • Molecular Docking : Simulate interactions using crystallographic data from similar benzothiazoles .

What strategies mitigate side reactions during functionalization of the prop-2-ynyl group?

Q. Advanced Synthetic Optimization

  • Protection/Deprotection : Temporarily shield the alkyne with trimethylsilyl groups to prevent unwanted cyclization .
  • Catalyst Tuning : Replace Cu(OAc)2 with Ru-based catalysts for regioselective alkyne-azide cycloaddition .
  • Temperature Control : Maintain room temperature to avoid thermal decomposition of sulfamoyl groups .

How can researchers validate the compound’s stability under biological assay conditions?

Q. Advanced Stability Profiling

  • pH Stability Tests : Incubate in buffers (pH 4–9) and monitor degradation via HPLC .
  • Plasma Stability : Use LC-MS to assess metabolic susceptibility (e.g., esterase-mediated hydrolysis of pentanamide) .
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light to detect photodegradation .

What are the key challenges in scaling up synthesis while maintaining purity?

Q. Advanced Process Chemistry

  • Solvent Selection : Replace tert-butanol with cheaper alternatives (e.g., ethanol/water) without compromising yield .
  • Catalyst Recovery : Implement flow chemistry systems to recycle Cu(OAc)2 .
  • Purification : Optimize column chromatography gradients (e.g., hexane → ethyl acetate → methanol) for large batches .

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